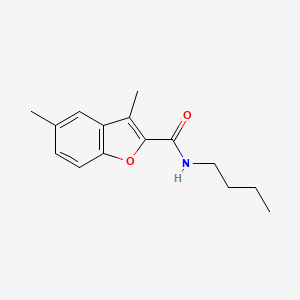![molecular formula C16H14ClFN2O3S B4899526 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B4899526.png)
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide, also known as CFNTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the class of compounds known as thioacetamides, which have been found to possess a wide range of pharmacological activities.
作用機序
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide is not fully understood, but it is believed to exert its pharmacological effects through the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exert its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of COX-2. This results in a decrease in the production of inflammatory mediators such as prostaglandins, which are responsible for pain and inflammation. This compound has also been found to possess antibacterial and antifungal activities, which may be attributed to its thioacetamide moiety.
実験室実験の利点と制限
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide has several advantages for lab experiments, including its potent anti-inflammatory and analgesic properties, as well as its antibacterial and antifungal activities. However, the limitations of this compound include its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
Future research on 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide should focus on its potential use as a therapeutic agent for the treatment of pain and inflammation-related diseases. Further investigation is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties. In addition, the potential use of this compound as an antimicrobial agent should be further explored. Finally, the development of novel analogs of this compound with improved pharmacological properties should be pursued.
合成法
The synthesis of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide involves the reaction of 2-chloro-6-fluorobenzyl chloride with thioacetamide in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 2-methyl-3-nitroaniline to form the final product. The synthesis of this compound has been reported in several scientific publications, and the purity and yield of the compound can be optimized through various modification of the reaction conditions.
科学的研究の応用
2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-3-nitrophenyl)acetamide has been found to possess potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related diseases. Several studies have investigated the efficacy of this compound in animal models of inflammatory diseases such as rheumatoid arthritis, and have reported promising results. This compound has also been found to possess antibacterial and antifungal activities, and has been investigated for its potential use as an antimicrobial agent.
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(2-methyl-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3S/c1-10-14(6-3-7-15(10)20(22)23)19-16(21)9-24-8-11-12(17)4-2-5-13(11)18/h2-7H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTDGMUEELKWDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CSCC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4899447.png)

![5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899454.png)
![N-[4-(1-piperidinylmethyl)phenyl]hexanamide](/img/structure/B4899461.png)




![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4899507.png)
![methyl [2-methyl-4-(1-piperidinylmethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B4899514.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4899522.png)
![6-chloro-7H-benzo[e]perimidin-7-one](/img/structure/B4899528.png)
![N-(3-chloro-4-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B4899536.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4899544.png)